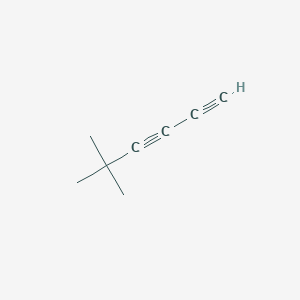
t-Butyl-1,3-butadiyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
t-Butyl-1,3-butadiyne is an organic compound with the molecular formula C8H10 It is characterized by the presence of two triple bonds and two methyl groups attached to the fifth carbon atom in the hexadiyne chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of t-Butyl-1,3-butadiyne typically involves the coupling of appropriate precursors under specific reaction conditions. One common method is the Glaser coupling reaction, which involves the oxidative coupling of terminal alkynes in the presence of a copper catalyst. The reaction can be represented as follows:
2RC≡CHCuCl, O2RC≡C-C≡CR
In this case, the precursors would be 5,5-dimethyl-1-hexyne, and the reaction would yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial processes may incorporate advanced purification techniques such as distillation and chromatography to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
t-Butyl-1,3-butadiyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or other oxygenated derivatives.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, yielding alkenes or alkanes.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and ozone (O3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Diketones or carboxylic acids.
Reduction: Alkenes or alkanes.
Substitution: Halogenated derivatives.
Aplicaciones Científicas De Investigación
t-Butyl-1,3-butadiyne has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of t-Butyl-1,3-butadiyne involves its interaction with molecular targets through its triple bonds. These interactions can lead to the formation of reactive intermediates, which can further react with other molecules. The compound’s unique structure allows it to participate in various chemical reactions, making it a versatile tool in research.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Hexadiyne: Lacks the methyl groups at the fifth carbon.
5,5-Dimethyl-1,3-hexadiene: Contains double bonds instead of triple bonds.
1,3-Hexadiene: Lacks both the methyl groups and the triple bonds.
Uniqueness
t-Butyl-1,3-butadiyne is unique due to the presence of both triple bonds and methyl groups, which confer distinct reactivity and stability compared to similar compounds. This uniqueness makes it valuable in various applications, particularly in synthetic chemistry and materials science.
Propiedades
Fórmula molecular |
C8H10 |
|---|---|
Peso molecular |
106.16 g/mol |
Nombre IUPAC |
5,5-dimethylhexa-1,3-diyne |
InChI |
InChI=1S/C8H10/c1-5-6-7-8(2,3)4/h1H,2-4H3 |
Clave InChI |
LSJCWPBCVBKIHJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C#CC#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


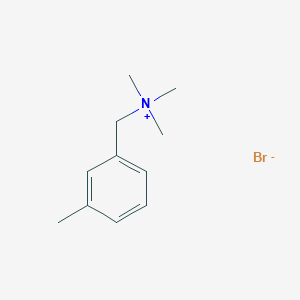
![2-[2-(Oxiran-2-yl)ethyl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B8664589.png)

![N-[(Trichloromethyl)sulfanyl]-4-(trifluoromethyl)aniline](/img/structure/B8664612.png)
![1H-Pyrazole-1-acetic acid, 5-[(4-fluorophenyl)methyl]-3-(4-pyridinyl)-](/img/structure/B8664619.png)
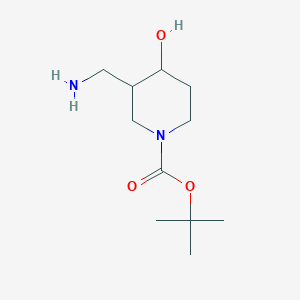
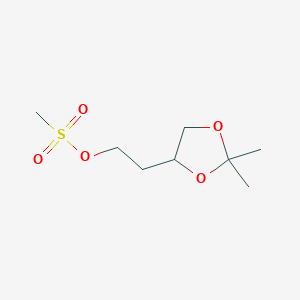
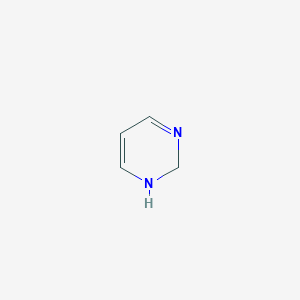
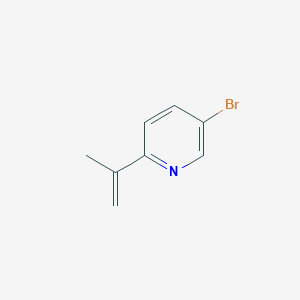
![7-Chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylic Acid](/img/structure/B8664651.png)
![2-(Furan-2-yl)-5-phenoxy-[1,2,4]triazolo[1,5-a][1,3,5]triazin-7-amine](/img/structure/B8664659.png)
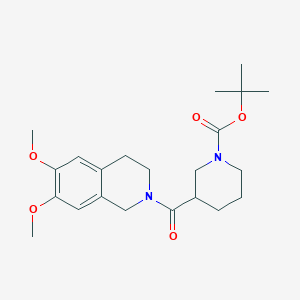
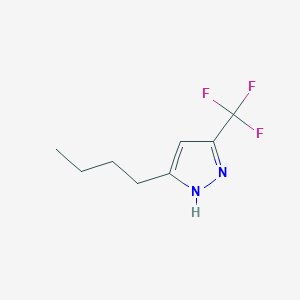
![3-amino-9-bromo-5,6-dihydrobenzo[f]quinazolin-1(2H)-one](/img/structure/B8664676.png)
